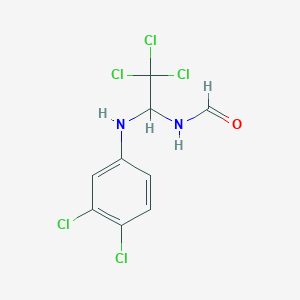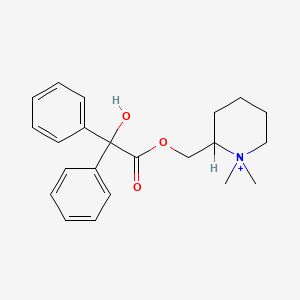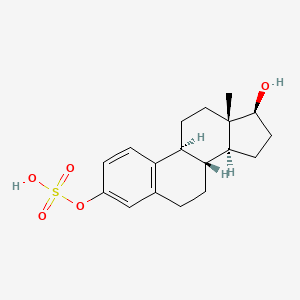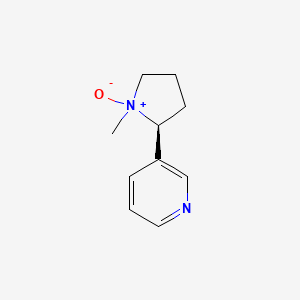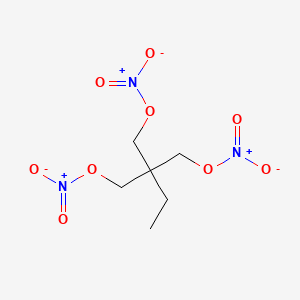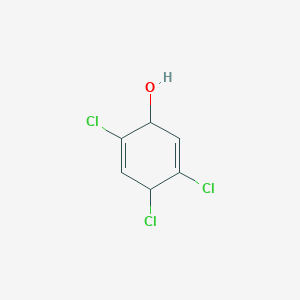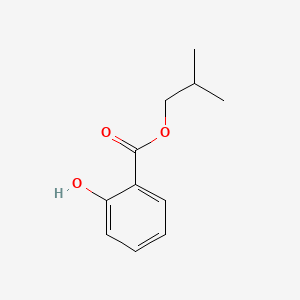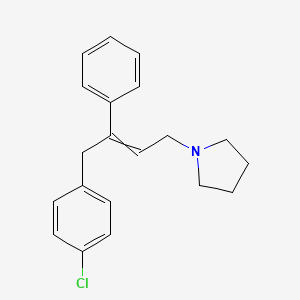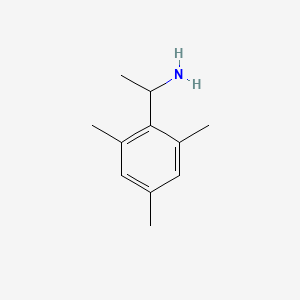
1-Mesitylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
(S)-1-Mesitylethanamine is a versatile chemical compound used in scientific research. It exhibits high perplexity due to its complex structure, enabling diverse applications in various fields. Its burstiness allows for the synthesis of intricate molecular structures, making it an invaluable asset in the pursuit of scientific discoveries.
Molecular Structure Analysis
The molecular formula of 1-Mesitylethanamine is C11H17N . The InChI code is 1S/C11H17N/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6,10H,12H2,1-4H3/t10-/m0/s1 . The InChI key is LVIICDKJNNIEQG-JTQLQIEISA-N .
Physical And Chemical Properties Analysis
The molecular weight of 1-Mesitylethanamine is 163.26 g/mol . It is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . It can be in a solid or liquid physical form .
Aplicaciones Científicas De Investigación
Pharmacology
1-Mesitylethanamine: has potential applications in pharmacology, particularly in the synthesis of pharmaceutical compounds. As a chiral amine, it can be used to produce enantiomerically pure pharmaceuticals through asymmetric synthesis . This is crucial because the biological activity of drugs often depends on their chirality.
Organic Synthesis
In organic synthesis, 1-Mesitylethanamine serves as a building block for the preparation of more complex molecules. It can be used in reductive amination reactions, where it reacts with carbonyl compounds to form secondary amines, which are key intermediates in the synthesis of various organic compounds.
Industrial Applications
Industrially, 1-Mesitylethanamine could be utilized in the synthesis of dyes, agrochemicals, and polymers. Its incorporation into polymers could result in materials with novel properties, such as enhanced mechanical strength or chemical resistance.
Environmental Science
In environmental science, 1-Mesitylethanamine might be explored for its role in biodegradation processes. Research could investigate its degradation under various environmental conditions or its involvement in the metabolic pathways of microorganisms .
Analytical Chemistry
1-Mesitylethanamine: can be used as a standard or reagent in analytical chemistry. It may serve as a calibration standard in chromatographic analysis or as a reagent in chemical assays to quantify or detect the presence of specific analytes .
Materials Science
In materials science, 1-Mesitylethanamine could be investigated for the development of new materials with specific optical or electronic properties. Its incorporation into materials could lead to advancements in fields such as optoelectronics or nanotechnology.
Biochemistry
Lastly, in biochemistry, 1-Mesitylethanamine may be used as a substrate or inhibitor in enzymatic studies. It could help in understanding the mechanism of action of enzymes that interact with similar substrates or in the design of enzyme inhibitors .
Safety and Hazards
Propiedades
IUPAC Name |
1-(2,4,6-trimethylphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6,10H,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIICDKJNNIEQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30998128 |
Source


|
| Record name | 1-(2,4,6-Trimethylphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30998128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Mesitylethanamine | |
CAS RN |
76808-14-5 |
Source


|
| Record name | alpha-(2,4,6-Trimethylphenyl)ethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076808145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,4,6-Trimethylphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30998128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

